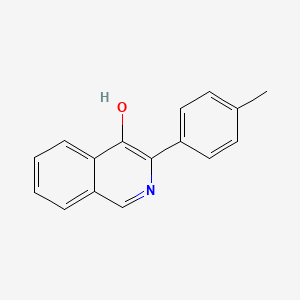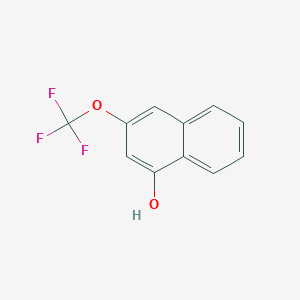
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetylquinoline-4-carboxylate: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl ester group at the 4-position and an acetyl group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Doebner-Miller Reaction: This classical method involves the reaction of aniline with acrolein in the presence of a strong acid to form 2-methylquinoline, which can then be further functionalized to obtain methyl 2-acetylquinoline-4-carboxylate.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce various functional groups onto the quinoline core .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-acetylquinoline-4-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
- Quinoline N-oxides from oxidation.
- Hydrogenated quinoline derivatives from reduction.
- Various substituted quinolines from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-acetylquinoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Quinoline derivatives, including methyl 2-acetylquinoline-4-carboxylate, have shown potential as antimalarial, antibacterial, and anticancer agents. They are also studied for their anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of methyl 2-acetylquinoline-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline-4-carboxylic acid: Lacks the acetyl group but shares the quinoline core.
2-Acetylquinoline: Lacks the carboxylate group but has the acetyl group at the 2-position.
Quinoline-4-carboxylic acid: Lacks both the methyl and acetyl groups but retains the carboxylate group at the 4-position.
Uniqueness: Methyl 2-acetylquinoline-4-carboxylate is unique due to the presence of both the acetyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse quinoline derivatives with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
66325-98-2 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
methyl 2-acetylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3 |
InChI-Schlüssel |
KVRSKGPQHMTBEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




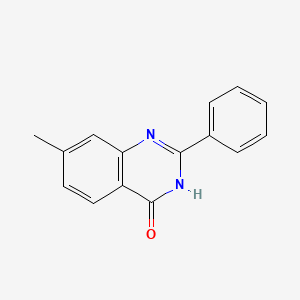
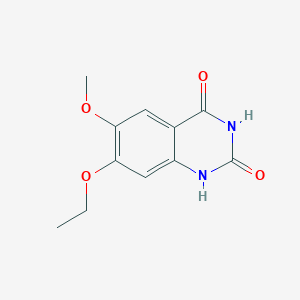

![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
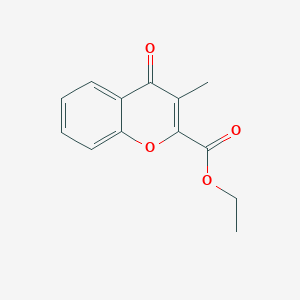


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)
